(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol
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Overview
Description
(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which includes a 4-bromophenyl group and two fluorine atoms. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, making it an interesting subject for research in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of (3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol can be achieved through several synthetic routes. One common method involves the nucleophilic addition of a bromophenyl group to a difluorobicyclo[1.1.1]pentane core. This reaction typically requires the use of strong bases and specific reaction conditions to ensure the correct orientation of the substituents .
Chemical Reactions Analysis
(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: Its potential as a bioisostere for other pharmacologically active compounds makes it a candidate for drug development, particularly in the design of new therapeutics with improved properties.
Industry: The rigidity and stability of the bicyclo[1.1.1]pentane scaffold make it useful in the development of new materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of (3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets through its unique three-dimensional structure. The compound’s rigidity and spatial arrangement allow it to fit into binding sites on proteins and other macromolecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol can be compared with other similar compounds, such as:
(3-(4-Chlorophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
(3-(4-Fluorophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol: The presence of a fluorine atom in place of the bromine atom can affect the compound’s electronic properties and interactions with biological targets.
(3-(4-Methylphenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol: The methyl group can influence the compound’s hydrophobicity and overall chemical behavior
These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H11BrF2O |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-2,2-difluoro-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C12H11BrF2O/c13-9-3-1-8(2-4-9)11-5-10(6-11,7-16)12(11,14)15/h1-4,16H,5-7H2 |
InChI Key |
SPKDBDOHUBOPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=C(C=C3)Br)CO |
Origin of Product |
United States |
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